molecular formula C12H15ClN2O B5701187 4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde

4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde

Cat. No.: B5701187
M. Wt: 238.71 g/mol
InChI Key: KWSSRSXEJQZJKH-UHFFFAOYSA-N
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Description

4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenylmethyl group and a carbaldehyde group.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-12-3-1-2-11(8-12)9-14-4-6-15(10-16)7-5-14/h1-3,8,10H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSSRSXEJQZJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of efficient catalysts to optimize yield and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored for the production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, which can influence neurological and psychological processes .

Comparison with Similar Compounds

4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of 4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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